![molecular formula C13H16O2SSi B12579376 Benzoic acid, 4-[[(trimethylsilyl)ethynyl]thio]-, methyl ester CAS No. 638199-60-7](/img/structure/B12579376.png)
Benzoic acid, 4-[[(trimethylsilyl)ethynyl]thio]-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[[(トリメチルシリル)エチニル]チオ]安息香酸メチルは、パラ位にトリメチルシリルエチニル基が結合した安息香酸コアとメチルエステル官能基を特徴とする有機ケイ素化合物です。
準備方法
合成経路と反応条件
4-[[(トリメチルシリル)エチニル]チオ]安息香酸メチルの合成は、通常、以下の手順で行われます。
出発原料: 合成は、安息香酸とトリメチルシリルアセチレンから始まります。
反応条件: 一般的な方法は、フリーデル・クラフツのアシル化反応を使用する方法です。安息香酸を、塩化アルミニウムなどのルイス酸触媒の存在下で、トリメチルシリルアセチレンと反応させます。
エステル化: 得られた生成物をメタノールと適切な酸触媒を用いてエステル化し、メチルエステル誘導体を生成します。
工業的製造方法
この化合物の工業的製造は、同様の合成経路を使用しますが、より大規模に行われ、高収率と高純度を確保するために、連続式反応器と最適化された反応条件を用います。
化学反応の分析
反応の種類
4-[[(トリメチルシリル)エチニル]チオ]安息香酸メチルは、さまざまな化学反応を起こすことができます。これらには以下が含まれます。
酸化: この化合物は、対応するカルボン酸または他の酸化された誘導体に変換することができます。
還元: 還元反応は、エステル基をアルコールまたは他の還元された形態に変換することができます。
置換: 適切な試薬を使用することにより、トリメチルシリル基を他の官能基で置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化アルミニウムリチウムまたは水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。
置換: ハロゲンまたは有機金属化合物などの試薬は、置換反応を促進することができます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はカルボン酸を生じることがありますが、還元はアルコールを生成することができます。
科学研究への応用
4-[[(トリメチルシリル)エチニル]チオ]安息香酸メチルは、いくつかの科学研究への応用があります。
化学: 有機合成における構成要素として、およびより複雑な分子の前駆体として使用されます。
生物学: この化合物は、酵素相互作用の研究に使用され、生化学アッセイにおけるプローブとして使用されます。
産業: 液晶やポリマーなど、高度な材料の製造に使用されます。
科学的研究の応用
Benzoic acid, 4-[[(trimethylsilyl)ethynyl]thio]-, methyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is utilized in the production of advanced materials, including liquid crystals and polymers.
作用機序
4-[[(トリメチルシリル)エチニル]チオ]安息香酸メチルがその効果を発揮する機序は、特定の分子標的との相互作用を伴います。トリメチルシリル基は、この化合物の安定性と反応性を高め、さまざまな化学経路に参加できるようにします。エステル官能基は加水分解を起こし、活性な安息香酸誘導体を放出し、それが生物学的標的に結合したり、さらなる化学反応に参加したりすることができます。
類似の化合物との比較
類似の化合物
4-[[(トリメチルシリル)エチニル]チオ]安息香酸: 構造は似ていますが、メチルエステル基はありません。
4-メチル安息香酸メチル: トリメチルシリルエチニル基がありません。
4-[2-(トリメチルシリル)エチニル]安息香酸エステル: エステル結合と置換基が異なる類似の化合物。
独自性
4-[[(トリメチルシリル)エチニル]チオ]安息香酸メチルは、トリメチルシリルエチニル基とメチルエステル官能基の両方が存在することによってユニークです。この組み合わせにより、明確な化学的特性が与えられ、合成や材料科学における特定の用途に役立ちます。
類似化合物との比較
Similar Compounds
Benzoic acid, 4-[[(trimethylsilyl)ethynyl]thio]-: Similar structure but without the methyl ester group.
Benzoic acid, 4-methyl-, methyl ester: Lacks the trimethylsilyl-ethynyl group.
4-[2-(Trimethylsilyl)ethynyl]benzoates: Similar compounds with variations in the ester linkage and substituents.
Uniqueness
Benzoic acid, 4-[[(trimethylsilyl)ethynyl]thio]-, methyl ester is unique due to the presence of both the trimethylsilyl-ethynyl group and the methyl ester functional group. This combination imparts distinct chemical properties, making it valuable for specific applications in synthesis and material science.
特性
CAS番号 |
638199-60-7 |
|---|---|
分子式 |
C13H16O2SSi |
分子量 |
264.42 g/mol |
IUPAC名 |
methyl 4-(2-trimethylsilylethynylsulfanyl)benzoate |
InChI |
InChI=1S/C13H16O2SSi/c1-15-13(14)11-5-7-12(8-6-11)16-9-10-17(2,3)4/h5-8H,1-4H3 |
InChIキー |
XFLCIGKFQYYCND-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC=C(C=C1)SC#C[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(1S,2S,3R,5S,6R)-3-(diaminomethylideneamino)-4-[(2R,4R,5S)-3-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-3-(hydroxyamino)-6-(hydroxymethyl)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine](/img/structure/B12579297.png)
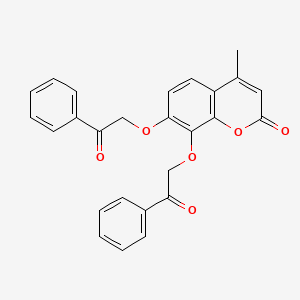
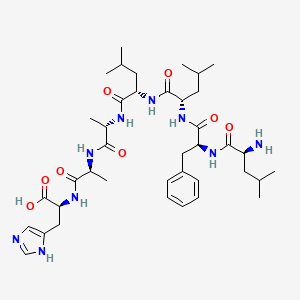
![5-[(Triphenylmethyl)sulfanyl]pent-4-enamide](/img/structure/B12579313.png)
![Silane, trimethyl[(3-phenylcyclohexyl)oxy]-](/img/structure/B12579317.png)
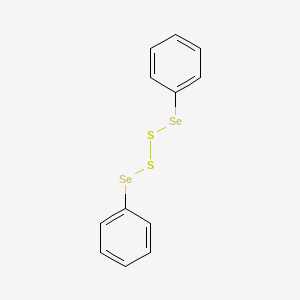
![3-Pyridinesulfonamide, 5-bromo-6-chloro-N-[4-(trifluoromethyl)phenyl]-](/img/structure/B12579336.png)
![2-Amino-1-[(3R,5S)-3,5-dimethyl-1-piperazinyl]ethanone](/img/structure/B12579344.png)
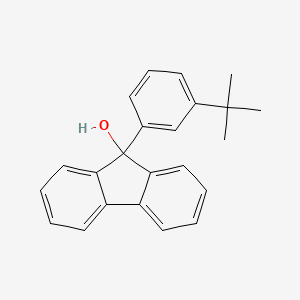
![Propanedinitrile, [1-(1,3-benzodioxol-5-yl)-3-oxo-3-phenylpropyl]-](/img/structure/B12579352.png)
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B12579367.png)
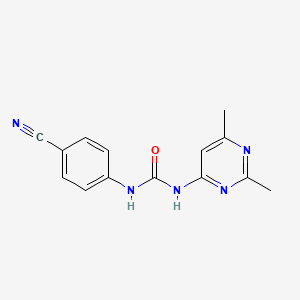
![4-[(4-Hydroxyphenyl)sulfanyl]phenyl octadecylcarbamate](/img/structure/B12579388.png)
![Pentyl [(prop-2-en-1-yl)oxy]acetate](/img/structure/B12579392.png)
